molecular formula C25H24N6O4 B6514183 3-[(4-methoxyphenyl)methyl]-7-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 892277-45-1

3-[(4-methoxyphenyl)methyl]-7-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6514183
CAS No.: 892277-45-1
M. Wt: 472.5 g/mol
InChI Key: VUGYRQMMZWOJIG-UHFFFAOYSA-N
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Description

3-[(4-methoxyphenyl)methyl]-7-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C25H24N6O4 and its molecular weight is 472.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.18590327 g/mol and the complexity rating of the compound is 774. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of AKOS001752292 is the Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) enzyme . This enzyme plays a crucial role in the regulation of the body’s response to low oxygen levels, or hypoxia .

Mode of Action

AKOS001752292 acts as an inhibitor of the HIF-PH enzyme . By inhibiting this enzyme, it stabilizes the Hypoxia-Inducible Factors (HIFs), particularly HIF-2α . This stabilization leads to an increase in the production of erythropoietin, a hormone that stimulates the production of red blood cells .

Biochemical Pathways

The inhibition of HIF-PH by AKOS001752292 affects the hypoxia-inducible factor pathway . This pathway is responsible for the body’s response to hypoxia. When HIF-PH is inhibited, HIFs are stabilized and can activate the transcription of several genes, including the gene for erythropoietin . This leads to an increase in red blood cell production, which can help to alleviate conditions such as anemia .

Pharmacokinetics

It is known that the compound is orally bioavailable This means that it can be taken by mouth and absorbed into the bloodstream, which is a desirable property for many medications

Result of Action

The primary result of AKOS001752292’s action is an increase in the production of red blood cells . This is due to the increased production of erythropoietin stimulated by the stabilization of HIFs . This can help to alleviate conditions such as anemia, particularly in patients with chronic kidney disease .

Action Environment

The efficacy and stability of AKOS001752292 can be influenced by various environmental factors. For example, the presence of oxygen can affect the activity of HIF-PH and therefore the effectiveness of AKOS001752292 . Additionally, factors such as pH and temperature could potentially influence the stability of the compound.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-7-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O4/c1-35-19-6-3-17(4-7-19)16-31-23(33)20-8-5-18(15-21(20)28-25(31)34)22(32)29-11-13-30(14-12-29)24-26-9-2-10-27-24/h2-10,15H,11-14,16H2,1H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGYRQMMZWOJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=NC=CC=N5)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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